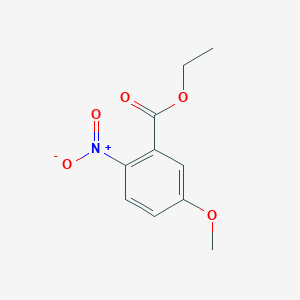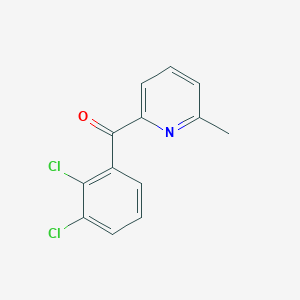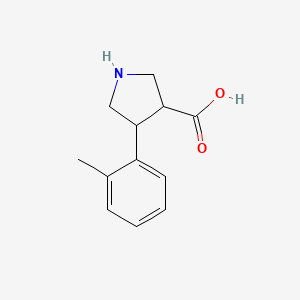![molecular formula C18H17NO3 B1454201 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid CAS No. 1219551-00-4](/img/structure/B1454201.png)
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid
Übersicht
Beschreibung
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, also known as 6-benzyloxyindole-3-acetic acid (BIA), is a naturally occurring compound that has been found to possess a wide range of biological activities. It is a member of the indole-3-acetic acid (IAA) family, which is a group of phytohormones that are important for plant growth and development. BIA has been studied extensively in recent years, and its ability to modulate physiological and biochemical processes has been demonstrated in numerous studies.
Wissenschaftliche Forschungsanwendungen
1. Leukotriene Synthesis Inhibition
A compound structurally similar to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, identified as AM103, has been shown to inhibit leukotriene synthesis effectively. This compound was found to be a potent and selective inhibitor of 5-lipoxygenase-activating protein, a key component in leukotriene synthesis. It demonstrated efficacy in a murine model of allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
2. Hydroarylation for Synthesis of Biologically Important Compounds
The compound has been utilized in the regioselective synthesis of 3,3-bis(indol-3yl)propanoic acids and esters via iron(III)-catalyzed hydroarylation. This process is significant for producing bis(indol-3-yl) compounds, which are important in the biological and pharmaceutical fields (Kutubi & Kitamura, 2011).
3. Urease Inhibition
A study involving the transformation of 4-(1H-indol-3-yl)butanoic acid to create various indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides revealed potent in vitro urease inhibitory potential. These compounds showed competitive inhibition against the enzyme, indicating their potential as therapeutic agents in drug design programs (Nazir et al., 2018).
4. Schiff Bases Derived from Indole Group
Schiff bases derived from the indole group, including compounds similar to 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, have been synthesized and shown to possess remarkable antimicrobial activity. These studies highlight the utility of such compounds in addressing bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
5. Phloretic Acid Utilization
Phloretic acid, a derivative of propanoic acid, has been used to enhance the reactivity of molecules towards benzoxazine ring formation. This application suggests potential utility of propanoic acid derivatives, like 3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid, in material science for developing sustainable alternatives to traditional compounds (Trejo-Machin et al., 2017).
Wirkmechanismus
The indole nucleus is an important heterocyclic system that provides the skeleton to many biologically active compounds. The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .
Eigenschaften
IUPAC Name |
3-(6-phenylmethoxyindol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-18(21)9-11-19-10-8-15-6-7-16(12-17(15)19)22-13-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFBWFPGEYRHRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



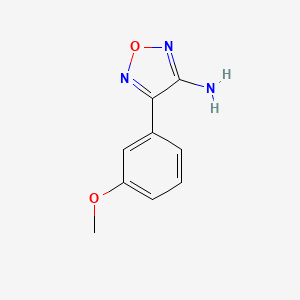

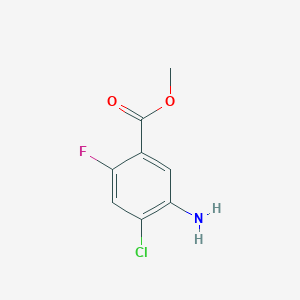

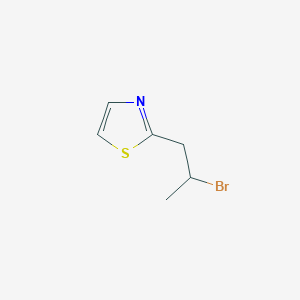
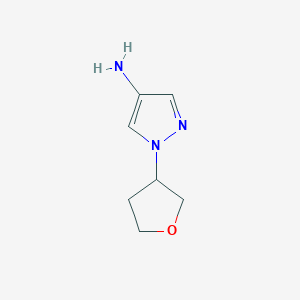
![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)
![4-(3-Oxo-4-propyl-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzoic acid](/img/structure/B1454128.png)
![1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid](/img/structure/B1454129.png)
